1,4-Bis(3-bromobenzoyl)-1,4-diazepane

Description

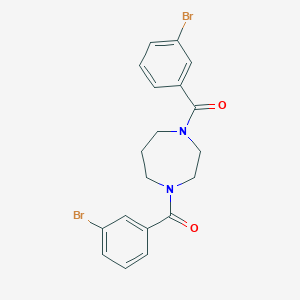

1,4-Bis(3-bromobenzoyl)-1,4-diazepane is a seven-membered diazepane ring derivative featuring two 3-bromobenzoyl substituents at the 1- and 4-positions. This compound belongs to a broader class of 1,4-diazepane derivatives, which are characterized by their flexible seven-membered ring structure containing two nitrogen atoms. The 3-bromobenzoyl groups confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions. The bromine atoms enhance lipophilicity and may serve as handles for further functionalization in medicinal chemistry applications .

Properties

Molecular Formula |

C19H18Br2N2O2 |

|---|---|

Molecular Weight |

466.2 g/mol |

IUPAC Name |

[4-(3-bromobenzoyl)-1,4-diazepan-1-yl]-(3-bromophenyl)methanone |

InChI |

InChI=1S/C19H18Br2N2O2/c20-16-6-1-4-14(12-16)18(24)22-8-3-9-23(11-10-22)19(25)15-5-2-7-17(21)13-15/h1-2,4-7,12-13H,3,8-11H2 |

InChI Key |

ZPDSQZKTSXUYFV-UHFFFAOYSA-N |

SMILES |

C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)Br |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

1,4-Diazepane derivatives exhibit diverse pharmacological and physicochemical profiles depending on substituent type, position, and electronic properties. Below is a comparative analysis with key analogues:

Physicochemical and Pharmacokinetic Properties

- Synthetic Yield : Bis-aryl diazepanes (e.g., C15) are synthesized via nucleophilic substitution (yields ~50–70%), whereas trifluoromethylphenyl derivatives require chromatographic purification (53% yield) .

- Bioavailability : Sulfonyl derivatives like SB-756050 exhibit poor oral absorption due to high polarity, while brominated or trifluoromethylated analogues may show improved pharmacokinetics .

Structural Insights from Crystallography

Co-crystal structures of pyridinyl-diazepanes with Ls-AChBP reveal that substituent bulk (e.g., ethoxy or phenyl groups) influences agonist efficacy by modulating interactions with the complementary subunit . This suggests that the 3-bromobenzoyl groups in the target compound may similarly alter binding pocket engagement.

Key Research Findings and Trends

Scaffold Flexibility : The 1,4-diazepane core tolerates diverse substituents (aryl, sulfonyl, heterocycles), enabling tailored physicochemical and biological properties .

Halogen Effects : Bromine atoms enhance lipophilicity and may participate in halogen bonding, a feature exploited in kinase inhibitors but understudied in diazepane derivatives .

Clinical Limitations : Sulfonyl derivatives (e.g., SB-756050) face pharmacokinetic challenges, driving research toward halogenated or trifluoromethylated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.